molecular formula C21H17FN2O3 B10921463 N-[(1Z)-3-[(4-fluorobenzyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-[(4-fluorobenzyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10921463
M. Wt: 364.4 g/mol
InChI Key: MGLCRDSCPZKTBW-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl bromide with ammonia or an amine to form 4-fluorobenzylamine.

    Coupling with Furan Derivative: The fluorobenzylamine is then coupled with a furan derivative under specific conditions to form the desired intermediate.

    Final Coupling with Benzamide: The intermediate is then reacted with benzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N1-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the furan and benzamide moieties contribute to the overall binding affinity and specificity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-{[(4-CHLOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE
  • N~1~-[1-{[(4-METHYLBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE
  • N~1~-[1-{[(4-BROMOBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE

Uniqueness

N~1~-[1-{[(4-FLUOROBENZYL)AMINO]CARBONYL}-2-(2-FURYL)VINYL]BENZAMIDE is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(Z)-3-[(4-fluorophenyl)methylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H17FN2O3/c22-17-10-8-15(9-11-17)14-23-21(26)19(13-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13-

InChI Key

MGLCRDSCPZKTBW-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.